5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
Description
This compound features a central oxazole ring substituted at position 2 with a thiophen-2-yl group and at position 4 with a nitrile group. Position 5 is occupied by a piperazine ring modified with a 2,4-dichlorobenzoyl moiety. The thiophene and nitrile groups contribute to electronic delocalization and structural rigidity, which may impact bioavailability and target binding .
Properties
IUPAC Name |
5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O2S/c20-12-3-4-13(14(21)10-12)18(26)24-5-7-25(8-6-24)19-15(11-22)23-17(27-19)16-2-1-9-28-16/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVABQKHWRRKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : 1,3,4-Oxazole ring fused with a piperazine moiety.
- Functional Groups : Contains a dichlorobenzoyl group and a thiophene ring.
Biological Activities
The biological activities of the compound can be broadly categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanisms of Action : It may target enzymes involved in DNA replication and repair, such as thymidylate synthase and topoisomerase II .
- Case Studies : In vitro studies have shown that the compound can effectively inhibit the growth of various cancer cell lines, including lung and breast cancer cells. For instance, one study reported IC50 values indicating effective cytotoxicity against A549 lung cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It has demonstrated activity against a range of bacterial strains, suggesting potential use as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable:
- Enzyme Inhibition : It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This could position it as a candidate for treating inflammatory diseases .
Research Findings and Data Tables
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of DNA repair enzymes | |
| Antimicrobial | Disruption of bacterial cell wall synthesis | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Studies
- Anticancer Efficacy : A study involving human lung cancer cells (A549) demonstrated that the compound significantly inhibited cell proliferation with an IC50 value of approximately 6.26 µM .
- Antimicrobial Testing : The compound was tested against several bacterial strains, showing varying degrees of inhibition. The results suggest that modifications in the chemical structure could enhance its antimicrobial potency .
- Inflammation Models : In animal models, administration of the compound resulted in reduced inflammation markers, supporting its potential therapeutic application in chronic inflammatory conditions .
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine
The piperazine moiety undergoes acyl substitution with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane):
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation of piperazine | 2,4-Dichlorobenzoyl chloride, DCM, TEA, 0–25°C | 75–85% |
This step forms the 4-(2,4-dichlorobenzoyl)piperazine intermediate, critical for downstream functionalization .
Oxazole Ring Formation
The oxazole core is synthesized via cyclization of precursors such as α-bromoketones or through Huisgen cycloaddition :
| Reaction Type | Starting Material | Conditions | Outcome |
|---|---|---|---|
| Cyclization | Cyanamide-thiophene adduct | Cu(I) catalysis, 80°C | Forms oxazole ring with nitrile group at C4 |
Key observation : The thiophene-2-yl group is introduced via palladium-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura) to the oxazole scaffold .
Functional Group Transformations
- Nitrile Stability : The C4 nitrile group remains inert under mild acidic/basic conditions but undergoes hydrolysis to carboxylic acids under strong acidic reflux (e.g., H2SO4, 120°C).
- Thiophene Reactivity : Electrophilic substitution (e.g., bromination) at the thiophene ring is feasible but requires controlled conditions to avoid oxazole degradation .
Catalytic Modifications
Recent studies highlight CYP450-mediated bioactivation of similar oxazole derivatives, suggesting potential for prodrug strategies . For example:
| Enzyme System | Metabolite Formed | Application |
|---|---|---|
| CYP1A1 | Oxazole ring-opened amine | Antimitotic activity in cancer cells |
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Modified Piperazine Substituents
5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
- Key Differences : The benzoyl group here is substituted with a 3-methoxy group instead of 2,4-dichloro.
- Impact: The methoxy group is electron-donating, reducing electrophilicity compared to the dichloro analog. Bioactivity may vary due to altered interactions with hydrophobic binding pockets .
(E)-2-(4-Chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
- Key Differences : Styryl group (with 4-chloro) at oxazole position 2; furan-carbonyl on piperazine.
- Impact :
5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
- Key Differences : Methylpiperazine and sulfonylphenyl substituents.
- Methylpiperazine reduces steric bulk compared to dichlorobenzoyl, possibly enhancing metabolic stability .
Analogs with Modified Oxazole Substituents
5-(1H-Indol-3-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile (3t)
- Key Differences : Indole replaces the piperazine-dichlorobenzoyl group.
- Impact: Indole’s planar structure and hydrogen-bonding capability may enhance interactions with aromatic residues in enzymes (e.g., antifungal targets).
5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile
Compounds with Alternative Heterocyclic Cores
Pyrazoxyfen (Herbicide)
- Structure: 2-[4-(2,4-Dichlorobenzoyl)-1,3-dimethylpyrazol-5-yloxy]acetophenone.
- Comparison: Shares the dichlorobenzoyl motif but uses a pyrazole core instead of oxazole. Demonstrates herbicidal activity, suggesting dichlorobenzoyl’s role in agrochemical interactions.
CDK9 Inhibitors (e.g., Compound 12l)
Key Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., dichloro) on benzoyl enhance lipophilicity and target affinity in hydrophobic environments. Conversely, methoxy groups improve solubility but may reduce binding strength.
- Core Flexibility : Oxazole analogs with vinyl or styryl linkages show tunable conformational properties, enabling optimization for specific targets.
- Biological Relevance : The dichlorobenzoyl-oxazole scaffold shows promise in antifungal applications, while pyrimidine/pyrazole analogs dominate kinase inhibition and herbicidal roles, respectively.
Q & A
Q. Advanced
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilic coupling efficiency .
- Temperature control : Maintaining 0–5°C during acylation reduces undesired hydrolysis .
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for thiophene-oxazole assembly .
- Continuous flow chemistry : Reduces reaction time and improves reproducibility for multi-step sequences .
How to resolve contradictions in reported biological activity data?
Q. Advanced
- Assay standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and incubation times to ensure consistency .
- Structural analogs : Compare activity with derivatives (e.g., replacing thiophene with furan) to isolate pharmacophoric groups (Table 1) .
- Dose-response curves : Use IC₅₀ values from ≥3 independent experiments to account for variability .
Table 1 : Bioactivity comparison of structural analogs
| Substituent | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| Thiophene-2-yl | 0.45 | Kinase X | |
| 4-Methylphenyl | 1.2 | Kinase X | |
| 3-Methoxyphenyl | 3.8 | Kinase Y |
What experimental strategies elucidate structure-activity relationships (SAR)?
Q. Advanced
Analog synthesis : Modify substituents (e.g., dichlorobenzoyl → fluorobenzoyl) to assess electronic effects .
Biological profiling : Screen analogs against target panels (e.g., kinase inhibitors) to identify selectivity trends .
Computational modeling : Docking studies (AutoDock Vina) predict binding interactions with receptors like GPCRs or kinases .
Metabolic stability assays : Liver microsome studies correlate structural features (e.g., piperazine methylation) with half-life .
Which functional groups dominate reactivity in this compound?
Q. Basic
- Piperazine acyl group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Oxazole ring : Acts as a rigid scaffold, influencing π-π stacking with aromatic residues .
- Carbonitrile (C≡N) : Enhances solubility and serves as a hydrogen bond acceptor .
What challenges arise in achieving regioselectivity during oxazole synthesis?
Q. Advanced
- Competitive cyclization : Use directing groups (e.g., nitro) to control oxazole ring formation .
- Catalyst optimization : Pd(0)/ligand systems (e.g., XPhos) improve regioselectivity in Suzuki-Miyaura couplings .
- Protecting groups : Temporarily block reactive sites (e.g., piperazine NH) to prevent undesired side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
